Potassium tetraethynylborate

描述

Contextualizing the Tetraethynylborate (B1230790) Anion within Inorganic and Organometallic Chemistry

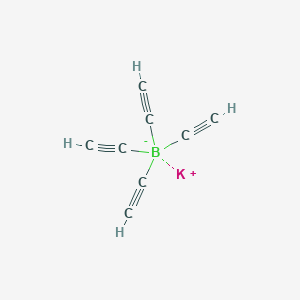

Within this broad class of compounds, the tetraethynylborate anion, [B(C≡CH)₄]⁻, represents a fascinating intersection of inorganic and organometallic chemistry. It features a central boron atom in a tetrahedral coordination environment, a common geometry for tetracoordinate boron. libretexts.org The four arms extending from the boron core are ethynyl (B1212043) groups (–C≡CH), which are fundamental building blocks in organic synthesis. This structure positions the tetraethynylborate anion as a hybrid species: an inorganic borate (B1201080) core functionalized with reactive organic moieties.

Significance of Acetylide and Borate Moieties in Molecular Design

The unique characteristics of the tetraethynylborate anion arise from the combination of its two principal components: the borate center and the acetylide arms.

Borate Moiety: The central feature is a tetracoordinate, anionic boron atom, [B]⁻. Boron, in its neutral trivalent state, is electron-deficient with a vacant p-orbital, making it a classic Lewis acid. ncert.nic.in However, upon forming four single bonds, as in the tetraethynylborate anion, it achieves a stable, closed-shell electron configuration, resulting in a formal negative charge on the boron atom. This creates a stable, yet reactive, anionic core. Borate anions are a well-established class of compounds, known for their structural diversity and applications ranging from materials science to medicine. researchgate.nets-a-s.org

Acetylide Moiety: The acetylide group (–C≡CH) is the conjugate base of acetylene (B1199291). The terminal hydrogen is notably acidic (pKa ≈ 25) and can be removed by a strong base. uci.edu The resulting acetylide anion is an excellent nucleophile, widely used in organic chemistry to form new carbon-carbon bonds. uci.edu In the tetraethynylborate anion, the four acetylide ligands provide multiple sites for further chemical reactions, such as nucleophilic additions or deprotonation-substitution reactions, making the anion a versatile precursor for more complex molecules and polymers. The carbon-carbon triple bond itself can participate in a variety of reactions, including cycloadditions and coordination to transition metals. d-nb.info

The combination of a stable anionic borate core with four reactive acetylide functionalities makes potassium tetraethynylborate and related salts valuable targets in synthetic chemistry for the design of new ligands and energetic materials.

While the tetraethynylborate anion has been subject to theoretical and coordination chemistry studies, detailed, publicly accessible research findings specifically on the synthesis and characterization of the simple potassium salt are limited. Data for related salts, such as those with larger cations, suggest that the anion maintains its tetrahedral geometry. Future research and publication are required to provide specific experimental data, such as crystallographic bond lengths and vibrational frequencies, for this compound.

属性

分子式 |

C8H4BK |

|---|---|

分子量 |

150.03 g/mol |

IUPAC 名称 |

potassium;tetraethynylboranuide |

InChI |

InChI=1S/C8H4B.K/c1-5-9(6-2,7-3)8-4;/h1-4H;/q-1;+1 |

InChI 键 |

PESUPMNSZGLKJA-UHFFFAOYSA-N |

SMILES |

[B-](C#C)(C#C)(C#C)C#C.[K+] |

规范 SMILES |

[B-](C#C)(C#C)(C#C)C#C.[K+] |

产品来源 |

United States |

Synthetic Methodologies for Potassium Tetraethynylborate

Precursor Synthesis and Functionalization Pathways

The synthesis of potassium tetraethynylborate (B1230790) is contingent on the careful selection and preparation of appropriate precursors for both the boron center and the ethynyl (B1212043) ligands. The primary precursor for the boron atom is typically a boron trihalide, such as boron trichloride (B1173362) (BCl₃) or boron trifluoride etherate (BF₃·OEt₂). wikipedia.orgchemicalbook.com These compounds serve as electrophilic sources of boron, ready to undergo nucleophilic attack.

The functionalization of the boron center with four ethynyl groups necessitates a nucleophilic source of the ethynyl anion (HC≡C⁻). The most common precursors for this are alkali metal acetylides, particularly lithium acetylide (LiC≡CH), or Grignard reagents like ethynylmagnesium bromide (HC≡CMgBr). wikipedia.orgchemguide.co.ukyoutube.com The generation of lithium acetylide is typically achieved by the deprotonation of acetylene (B1199291) with a strong base, such as an organolithium reagent like n-butyllithium, in an aprotic solvent like tetrahydrofuran (B95107) (THF).

An alternative and often advantageous pathway involves the use of a protected ethynyl precursor, such as a trialkylsilylacetylene (e.g., trimethylsilylacetylene, Me₃SiC≡CH). This approach can mitigate side reactions and improve the stability of the intermediates. The silylated acetylide is generated by deprotonation with a strong base, and after the formation of the tetra(silylethynyl)borate, the silyl (B83357) groups can be removed in a subsequent deprotection step to yield the desired tetraethynylborate anion. nih.govmdpi.com

Direct Synthetic Approaches to the Tetraethynylborate Anion

The most direct route to the tetraethynylborate anion involves the reaction of a boron trihalide with four equivalents of an ethynylating agent. This approach ensures the complete substitution of the halide ligands on the boron atom with ethynyl groups.

Exploration of Coupling Reactions

The core of the synthesis is a series of carbon-boron bond-forming reactions, which can be viewed as a type of cross-coupling. In this context, it is a nucleophilic substitution at the boron center. The general reaction scheme involves the stepwise replacement of the halide ligands (X) on the boron trihalide with ethynyl groups:

BCl₃ + 4 LiC≡CH → Li[B(C≡CH)₄] + 3 LiCl

The reaction is typically carried out in an ethereal solvent such as THF at low temperatures to control the reactivity of the organometallic reagents. The lithium salt of the tetraethynylborate is often the initial product, which can then be converted to the potassium salt via cation exchange.

A notable example of a direct synthesis is that of tetrapropargylammonium tetraethynylborate, where a boron precursor is reacted with lithium ethyne (B1235809). scirp.org This provides a foundational methodology that can be adapted for the synthesis of the potassium salt.

Optimized Reaction Conditions and Yield Enhancement Strategies

The yield of the tetraethynylborate anion can be influenced by several factors. In the synthesis of the related tetrapropargylammonium tetraethynylborate, a significant excess of acetylene is employed to suppress the formation of lithium carbide (Li₂C₂), a potential side product. scirp.org Despite this, the reported yield is modest, around 20%, indicating that there is considerable scope for optimization.

Strategies to enhance the yield include:

Slow Addition of Reagents: The slow, dropwise addition of the ethynylating agent to the boron trihalide solution at low temperatures can help to control the exothermicity of the reaction and minimize side reactions.

Temperature Control: Maintaining a low reaction temperature (e.g., -78 °C) is crucial for the stability of the organometallic intermediates and for preventing undesired side reactions.

Solvent Choice: Anhydrous, aprotic solvents like THF or diethyl ether are essential to prevent the quenching of the highly basic ethynylating agents. chemguide.co.uk

Use of Protecting Groups: As demonstrated in the synthesis of silylated tetraethynylborates, which can achieve yields of around 44%, the use of a protecting group on the acetylene can lead to a more controlled reaction and higher yields. nih.gov

| Parameter | Condition | Purpose | Reference |

| Boron Precursor | BCl₃ or BF₃·OEt₂ | Electrophilic boron source | wikipedia.orgchemicalbook.com |

| Ethynylating Agent | LiC≡CH or HC≡CMgBr | Nucleophilic ethynyl source | wikipedia.orgchemguide.co.ukyoutube.com |

| Solvent | Anhydrous THF or Diethyl Ether | Aprotic reaction medium | chemguide.co.uk |

| Temperature | Low temperatures (e.g., -78 °C) | Control reactivity, enhance stability | - |

| Stoichiometry | >4 equivalents of ethynylating agent | Ensure complete substitution | scirp.org |

This table is interactive. Users can sort and filter the data.

Synthesis of Related Ethynylborate Complexes and Derivatives

The synthesis of derivatives of the tetraethynylborate anion provides valuable insights into its chemistry and offers alternative routes to the target compound.

Templated Synthesis Approaches

In the context of tetraethynylborate synthesis, the term "templated synthesis" can be interpreted as the use of a specific cation to direct the crystallization and isolation of the tetraethynylborate anion from the reaction mixture. google.comrsc.org While not a template reaction in the classical sense of organizing ligands for a covalent assembly, the choice of the counter-ion is critical for the successful isolation of the product. Large, non-coordinating organic cations, such as tetrapropargylammonium or hexaethylguanidinium, have been successfully used to precipitate the tetraethynylborate anion from solution. scirp.orgresearchgate.net The synthesis of potassium tetraethynylborate would likely involve the precipitation of the salt from a solution containing the tetraethynylborate anion and a source of potassium ions, such as a soluble potassium salt.

Ligand Exchange Reactions for Boron-Containing Species

The formation of the tetraethynylborate anion is a classic example of a ligand exchange reaction at a tetracoordinate boron center. The halide ligands of the starting boron trihalide are exchanged for four ethynyl ligands. The efficiency of this exchange is dependent on the relative bond strengths and the stability of the species involved.

A plausible and potentially efficient route to this compound is through a two-step process involving an initial synthesis of a different tetraethynylborate salt, followed by a cation exchange reaction. researchgate.netrsc.orgmdpi.com For instance, a tetraethynylborate salt with a cation that imparts high solubility in a particular solvent could be synthesized first. Subsequently, the addition of a potassium salt, such as potassium chloride or potassium carbonate, would lead to the precipitation of the less soluble this compound. This cation exchange method is a standard technique in inorganic synthesis for the preparation of specific salts. rsc.orgmdpi.com

| Derivative | Synthetic Approach | Key Features | Reference |

| Tetrapropargylammonium tetraethynylborate | Direct reaction of a boron precursor with lithium ethyne, followed by precipitation with tetrapropargylammonium bromide. | High-energy material, modest yield. | scirp.org |

| Hexaethylguanidinium tetrakis(trimethylsilylethynyl)borate | Reaction of BCl₃ with lithium trimethylsilylacetylide, followed by precipitation with a guanidinium (B1211019) salt. | Silyl-protected derivative, higher yield. | researchgate.net |

| Potassium trifluoro(mesitylethynyl)borate | Reaction of an ethynylborane with a fluoride (B91410) source. | A related mixed-ligand ethynylborate. |

This table is interactive. Users can sort and filter the data.

Advanced Spectroscopic Characterization of Potassium Tetraethynylborate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules. libretexts.org For potassium tetraethynylborate (B1230790), ¹H, ¹³C, and ¹¹B NMR are instrumental in confirming its structure and understanding the electronic environment of the nuclei.

¹H, ¹³C, and ¹¹B NMR for Structural Elucidation and Bonding Confirmation

¹H NMR: The proton NMR spectrum of the tetraethynylborate anion would exhibit a singlet for the acetylenic protons. The chemical shift of this signal provides insight into the electron density at the terminal carbon atoms of the ethynyl (B1212043) groups.

¹³C NMR: The ¹³C NMR spectrum is expected to show two distinct resonances for the two types of carbon atoms in the ethynyl ligand: the carbon directly attached to the boron atom and the terminal acetylenic carbon. The chemical shifts of these carbons are indicative of their hybridization and bonding environment.

¹¹B NMR: Boron-11 NMR is particularly informative for boron-containing compounds. researchgate.net The ¹¹B NMR spectrum of potassium tetraethynylborate would show a characteristic signal whose chemical shift confirms the tetrahedral coordination environment of the boron atom. The position of this resonance can be compared to other organoborate compounds to understand the electronic effects of the ethynyl substituents. nih.gov

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | Varies | Singlet |

| ¹³C (B-C≡) | Varies | Singlet |

| ¹³C (≡C-H) | Varies | Singlet |

| ¹¹B | Varies | Singlet |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions. The values provided are general predictions.

Correlation Spectroscopy Techniques for Connectivity Analysis

To unequivocally establish the connectivity within the tetraethynylborate anion, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the ¹H and ¹³C signals, allowing for the direct assignment of the proton to its attached carbon atom. In this case, it would show a correlation between the acetylenic proton and the terminal ethynyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds). For this compound, HMBC spectra would reveal correlations between the acetylenic proton and the boron-attached carbon, as well as between the ¹¹B nucleus and the carbons of the ethynyl groups, thereby confirming the B-C and C-C connectivities within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a fundamental tool for identifying functional groups and probing molecular structure. frontiersin.orgmjcce.org.mknih.gov These complementary methods provide a "fingerprint" of the molecule based on its vibrational modes. frontiersin.org

Identification of Ethynyl and Borate (B1201080) Vibrational Modes

The vibrational spectra of this compound are characterized by specific modes associated with the ethynyl (C≡C and C-H) and borate (B-C) functionalities.

C≡C Stretching: The carbon-carbon triple bond stretch is a strong and sharp band in the Raman spectrum, typically appearing in the region of 2100-2260 cm⁻¹. This band might be weaker in the IR spectrum.

≡C-H Stretching: The stretching vibration of the acetylenic C-H bond gives rise to a sharp and intense absorption in the IR spectrum, usually around 3300 cm⁻¹.

B-C Stretching: The stretching vibrations of the boron-carbon bonds are expected to appear at lower frequencies, providing direct evidence for the B-C linkages.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| ≡C-H Stretch | ~3300 | IR |

| C≡C Stretch | 2100-2260 | Raman (strong), IR (weak) |

| B-C Stretch | Lower frequency region | IR, Raman |

In-situ Spectroscopic Analysis of Reaction Intermediates

In-situ spectroscopic techniques are crucial for monitoring chemical reactions in real-time, allowing for the identification of transient intermediates and elucidation of reaction mechanisms. aspbs.comresearchgate.net Techniques like in-situ IR or Raman spectroscopy can be applied to the synthesis of this compound to observe the formation of the B-C bonds and the consumption of starting materials. nih.gov This approach provides valuable kinetic and mechanistic data that is not accessible through conventional analysis of the final product. aspbs.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the atoms within the top 1-10 nanometers of a material's surface. micro.org.auchemistryviews.org

For this compound, XPS analysis would involve irradiating the sample with X-rays and measuring the kinetic energies of the ejected core-level electrons. chemistryviews.org

B 1s: The binding energy of the B 1s core level provides information about the chemical environment of the boron atom. uwo.ca The observed binding energy would be characteristic of a boron atom in a specific oxidation state and coordinated to four carbon atoms. researchgate.net It is important to note that surface oxidation can affect the B 1s spectrum, potentially showing additional peaks corresponding to boron oxides (B₂O₃). uwo.caxpsdatabase.net

C 1s: The C 1s spectrum is expected to be complex, with contributions from the two different types of carbon atoms in the ethynyl groups. Deconvolution of the C 1s peak can help distinguish between the carbon atom directly bonded to boron and the terminal sp-hybridized carbon. Adventitious carbon contamination on the surface is a common issue and must be accounted for during data analysis. xpsdatabase.net

K 2p: The presence of potassium would be confirmed by the K 2p doublet (K 2p₃/₂ and K 2p₁/₂). researchgate.netmdpi.com The binding energy of these peaks confirms the presence of the potassium cation.

Table 3: Expected XPS Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) |

|---|---|---|

| Boron | B 1s | ~187-193 |

| Carbon | C 1s | ~284-286 |

| Potassium | K 2p₃/₂ | ~292-293 |

Note: Binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV and can vary depending on the specific chemical environment and instrument calibration.

By combining these advanced spectroscopic techniques, a comprehensive understanding of the structure, bonding, and electronic properties of this compound can be achieved, paving the way for its application in various scientific and technological fields.

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS Investigations

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique utilized to investigate the local geometric and electronic structure of a specific element within a compound. This method is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES), which provides information on the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which can determine the distances, coordination number, and species of the atoms immediately surrounding the element of interest. While direct experimental XAS data for this compound is not extensively available in public literature, the application of these techniques can be thoroughly described based on well-established principles and studies on analogous compounds.

Probing Electronic Valence States and Local Structure

XAS is exceptionally suited for elucidating the electronic valence states and the local atomic arrangement in materials like this compound. By tuning the synchrotron X-ray energy to the absorption edge of a specific element (boron or potassium), detailed information about its chemical environment can be obtained.

Boron K-edge XANES:

The B K-edge XANES spectrum of this compound is expected to be highly informative about the local structure and electronic state of the boron atom. Theoretical studies on various boron-containing compounds have demonstrated that the features in the B K-edge XANES spectra are distinct for different boron coordination environments. stanford.eduresearchgate.netingentaconnect.com In the case of the tetraethynylborate anion, [B(C≡CH)₄]⁻, the boron atom is tetrahedrally coordinated to four carbon atoms.

Theoretical models predict that the XANES spectra for four-fold coordinated boron (BO₄ units) differ significantly from those of three-fold coordinated boron (BO₃ units). ingentaconnect.comresearchgate.netresearchgate.net Spectra for tetrahedrally coordinated boron typically exhibit a prominent peak in the near-edge region. The precise energy and shape of this peak are sensitive to the nature of the coordinating atoms and the local symmetry. For this compound, the B K-edge spectrum would reflect the covalent interaction between boron and the sp-hybridized carbon atoms of the ethynyl groups. The π-systems of the ethynyl ligands would also influence the unoccupied molecular orbitals, which are probed by the XANES technique.

Potassium K-edge XANES:

The K K-edge XANES of this compound would provide critical information about the electronic state of the potassium ion. The position of the absorption edge is directly correlated with the effective charge on the absorbing atom. As potassium in this ionic salt is expected to be in a +1 oxidation state, the edge position would be consistent with this state. uu.nl Studies on various potassium salts have shown that the features of the K-edge XANES are sensitive to the coordination environment of the K⁺ ion, including the nature of the surrounding anions and the coordination number. nih.govacs.orgresearchgate.net

The following table presents expected parameters that could be derived from a hypothetical XANES analysis of this compound, based on literature for analogous compounds.

| Element Edge | Expected Feature | Information Probed | Anticipated Value/Characteristic |

| Boron K-edge | Main absorption peak | Coordination geometry | Characteristic shape for tetrahedral (four-fold) coordination. ingentaconnect.com |

| Boron K-edge | Pre-edge features | Electronic transitions | Potentially weak, related to transitions into unoccupied molecular orbitals with p-character. |

| Potassium K-edge | Edge position | Oxidation state | Consistent with a +1 oxidation state for potassium. uu.nl |

| Potassium K-edge | Near-edge structure | Local coordination | Features sensitive to the arrangement and type of surrounding atoms (carbon atoms from the ethynyl groups). researchgate.net |

Insights into Coordination Environment of Boron and Potassium

EXAFS Analysis:

The EXAFS region of the XAS spectrum, which extends several hundred eV above the absorption edge, can provide quantitative information about the local atomic structure around the absorbing atom. Analysis of the EXAFS oscillations allows for the determination of bond distances, coordination numbers, and the identity of neighboring atoms.

Boron K-edge EXAFS:

A B K-edge EXAFS analysis of this compound would directly probe the local environment of the central boron atom. The primary contribution to the EXAFS signal would come from the four nearest-neighbor carbon atoms of the ethynyl groups. By fitting the experimental data to the theoretical EXAFS equation, the B-C bond distance can be precisely determined. The coordination number of boron is known to be four in this compound, which would be confirmed by the analysis. Further analysis of the EXAFS data could potentially reveal information about the more distant atoms, such as the second carbon atom and the hydrogen atom of the ethynyl groups, although these signals would be significantly weaker.

Potassium K-edge EXAFS:

The K K-edge EXAFS spectrum would reveal the coordination environment of the potassium ion. In the solid state, the K⁺ ion is coordinated by the negatively charged tetraethynylborate anions. The EXAFS analysis would determine the average K-C and possibly K-B distances, providing insight into the packing of the ions in the crystal lattice. The coordination number of potassium would also be determined, which depends on the specific crystal structure of the salt. Studies on other potassium salts have successfully used K-edge EXAFS to determine the coordination environment of the potassium ion. acs.org

The following table summarizes the structural parameters that could be obtained from an EXAFS analysis of this compound.

| Absorbing Atom | Neighboring Atom | Parameter | Expected Information |

| Boron (B) | Carbon (C) | Bond Distance (R) | Precise B-C bond length within the tetraethynylborate anion. |

| Boron (B) | Carbon (C) | Coordination Number (N) | Expected to be 4. |

| Potassium (K) | Carbon (C) | Bond Distance (R) | Average distance from the potassium ion to the carbon atoms of the surrounding anions. |

| Potassium (K) | Boron (B) | Bond Distance (R) | Average distance from the potassium ion to the boron atoms of the surrounding anions. |

| Potassium (K) | C, B | Coordination Number (N) | Number of nearest neighbor atoms/anions around the potassium ion. |

Crystallographic and Structural Investigations

Single Crystal X-ray Diffraction Studies

Information regarding single-crystal X-ray diffraction studies specifically for potassium tetraethynylborate (B1230790) is not available in the searched scientific literature. This technique is the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. carleton.edu Such an analysis would provide critical data on the crystal system, space group, and the exact geometric parameters of the tetraethynylborate anion and its ionic interaction with the potassium cation.

Determination of Crystal System and Space Group

The crystal system and space group for potassium tetraethynylborate have not been documented in the available search results. The determination of these fundamental crystallographic parameters is a primary outcome of single-crystal X-ray diffraction analysis. youtube.com The crystal system classifies the crystal lattice based on its symmetry, while the space group provides a detailed description of the symmetry operations within the unit cell. ucl.ac.uk

Accurate Bond Lengths and Angles Analysis

Specific bond lengths and angles for this compound are not available. A single-crystal X-ray diffraction study would be required to determine the precise lengths of the boron-carbon, carbon-carbon triple, and carbon-hydrogen bonds within the tetraethynylborate anion, as well as the bond angles that define its tetrahedral geometry. carleton.edu

Intermolecular Interactions and Crystal Packing Motifs

A detailed analysis of the intermolecular interactions and crystal packing motifs for this compound is not present in the searched literature. The arrangement of the potassium cations and tetraethynylborate anions in the crystal lattice would be governed by a combination of ionic forces and weaker intermolecular interactions. lumenlearning.comlibretexts.orgwikipedia.orglibretexts.org Understanding these interactions is crucial for explaining the physical properties of the compound.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

No powder X-ray diffraction (PXRD) patterns or related analyses for this compound were found in the search results. PXRD is a powerful technique for analyzing the crystalline properties of a bulk sample, providing information on phase purity and lattice parameters. libretexts.orgmu.edu.tr

Phase Identification and Purity Assessment

Without experimental PXRD data, the phase identification and purity assessment of synthesized this compound cannot be confirmed. PXRD patterns serve as a fingerprint for crystalline compounds, allowing for comparison with known standards to verify the identity and purity of a sample. arizona.edunist.gov

Electron Microscopy Techniques for Morphological and Microstructural Analysis

Transmission Electron Microscopy (TEM) and High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM)

Without any primary or secondary sources describing the electron microscopy of this compound, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy and citation.

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule or ion. wavefun.com These methods solve the Schrödinger equation (or a simplified form) to determine the electronic distribution and energy of the system. researchgate.net For the tetraethynylborate anion, these calculations can elucidate the stability, geometry, and nature of the orbitals.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. researchgate.netscribd.com Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net DFT, on the other hand, is based on the principle that the energy of a system can be determined from its electron density. nih.gov It has become exceedingly popular due to its favorable balance of computational cost and accuracy. nih.gov

While specific DFT or ab initio studies detailing the comprehensive electronic structure of the tetraethynylborate anion are not extensively available in the surveyed literature, such calculations would typically begin with a geometry optimization to find the lowest energy structure. For the [B(C≡CH)₄]⁻ anion, a tetrahedral arrangement of the four ethynyl (B1212043) ligands around the central boron atom is expected. Key parameters that would be determined include B-C and C≡C bond lengths and bond angles.

Systematic DFT studies on related pseudo-tetrahedral Zintl anions have been performed to determine global minimum structures and relative stabilities, providing a framework for how such an analysis would be approached for the tetraethynylborate anion. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and character of these orbitals are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital that most readily accepts an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and the energy required for electronic excitation.

For the tetraethynylborate anion, the HOMO would likely be associated with the π-systems of the four ethynyl (C≡C) groups. The LUMO would also be expected to be composed of π* antibonding orbitals within these ligands. A study on the electrochemical reduction of related complexes noted that an accepted electron can be delocalized into the π-orbitals of the C≡C bonds of the tetraethynylborate anion, which supports the idea that these ligands are fundamental to the frontier orbitals. researchgate.net

A detailed computational study would provide the precise energies and symmetries of these orbitals.

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Term | Definition | Significance for Tetraethynylborate Anion |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating ability of the anion. Likely composed of C≡C π-orbitals. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability. Likely composed of C≡C π*-antibonding orbitals. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability, chemical reactivity, and the energy of the lowest electronic excitation. |

Topological Analysis of Electron Density: AIM and ELF Studies

The Quantum Theory of Atoms in Molecules (QTAIM), also known as AIM, and the Electron Localization Function (ELF) are powerful methods for analyzing the chemical bonding in a system based on the topology of its electron density. mdpi.com

In AIM theory, a chemical bond is characterized by the presence of a bond path between two atoms, which includes a (3, -1) bond critical point (BCP). At this point, the electron density (ρ(r)) is a minimum along the bond path but a maximum in the two perpendicular directions. The properties at the BCP, such as the value of the electron density and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the bond. mdpi.com

A topological analysis of the tetraethynylborate anion would identify BCPs for the B-C, C≡C, and C-H bonds. The values of ρ(r) and ∇²ρ(r) at these points would allow for a quantitative description of the bond strength and character.

Table 2: Typical Parameters at a Bond Critical Point (BCP) in AIM Analysis

| Parameter | Symbol | Interpretation |

|---|---|---|

| Electron Density | ρ(r) | Value correlates with the bond order/strength. Higher values suggest stronger bonds. |

| Laplacian of Electron Density | ∇²ρ(r) | Sign indicates the nature of the interaction. Negative values (∇²ρ(r) < 0) are characteristic of shared-electron (covalent) interactions. Positive values (∇²ρ(r) > 0) are typical for closed-shell (ionic, van der Waals) interactions. |

The nature of the boron-carbon bond in the tetraethynylborate anion can be assessed using the AIM parameters described above. The sign of the Laplacian of the electron density (∇²ρ(r)) at the B-C bond critical point is a primary indicator.

A negative Laplacian (∇²ρ(r) < 0) would indicate a significant degree of electron sharing, characteristic of a polar covalent bond .

A positive Laplacian (∇²ρ(r) > 0) would suggest a closed-shell interaction, more indicative of an ionic interaction.

Given that boron and carbon have moderately different electronegativity values, the B-C bonds in the tetraethynylborate anion are expected to be polar covalent. The ethynyl group is electron-withdrawing, which would influence the electron density distribution. A detailed AIM analysis would be required to quantify the exact degree of covalent versus ionic character.

Investigation of Intramolecular and Intermolecular Interactions

Computational studies can also model weaker interactions that influence molecular conformation and crystal packing.

Intramolecular Interactions: These are interactions within the tetraethynylborate anion itself. Due to the rigid, linear nature of the ethynyl groups and the tetrahedral symmetry, significant intramolecular strain or stabilizing interactions (beyond direct bonding) are unlikely.

Intermolecular Interactions: In the context of this compound, K[B(C≡CH)₄], the dominant intermolecular force is the strong electrostatic (ionic) attraction between the K⁺ cation and the [B(C≡CH)₄]⁻ anion. Weaker interactions, such as ion-dipole and dispersion forces, would also be present. Furthermore, the terminal hydrogen atoms of the ethynyl groups could potentially participate in weak hydrogen bonding with anions or polar solvent molecules in a condensed phase.

Theoretical and Computational Studies of the Tetraethynylborate Anion

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and physical properties of ionic compounds. For the tetraethynylborate anion, the presence of four π-rich acetylene (B1199291) moieties provides fertile ground for a variety of such interactions, primarily C-H...π interactions and π-π stacking.

C-H...π Interactions: The electron-rich triple bonds of the ethynyl groups in the tetraethynylborate anion are ideal acceptors for C-H...π interactions. These are considered a form of weak hydrogen bond where a C-H bond acts as the donor. nih.gov In the context of a salt like potassium tetraethynylborate, the terminal C-H bonds of one anion can interact with the π-system of a neighboring anion. More significantly, C-H groups from surrounding solvent molecules or organic cations can interact with the anion's π-systems, playing a key role in solvation and complex formation.

Computational studies on similar aromatic borates, such as the tetraphenylborate (B1193919) anion, have highlighted the stabilizing effect of C-H...π interactions in their crystal structures. mdpi.com While the geometry of the linear ethynyl groups differs from that of planar phenyl rings, the underlying principle of an electron-rich π-system interacting with an electropositive hydrogen atom remains the same. Quantum mechanical calculations can quantify the strength of these interactions, which are typically dominated by dispersion and electrostatic forces. mdpi.com The strength is sensitive to the distance and orientation between the C-H bond and the π-cloud. rsc.org

π-π Stacking: The parallel arrangement of π-systems, known as π-π stacking, is another significant non-covalent interaction. While classic examples involve aromatic rings, the ethynyl groups of the tetraethynylborate anion can also participate. Due to the tetrahedral arrangement around the boron atom, intramolecular π-π stacking is not feasible. However, intermolecular stacking between the ethynyl rods of adjacent anions is a critical factor in the solid-state packing of tetraethynylborate salts.

Theoretical calculations show that these interactions can be either parallel-displaced or T-shaped. mdpi.com The interaction energy is a delicate balance of electrostatic (quadrupole-quadrupole) and dispersion forces. In the case of tetraethynylborate, the alignment of the ethynyl groups of two neighboring anions could lead to significant stabilizing dispersion interactions that influence the crystal lattice energy and density.

| Interaction Type | Typical Interacting Moieties | Primary Driving Forces | Estimated Energy Range (kcal/mol) | Expected Role in [B(C≡CH)₄]⁻ Systems |

|---|---|---|---|---|

| C-H...π | Anion π-cloud (acceptor) & C-H of cation/solvent (donor) | Dispersion, Electrostatics | -0.5 to -2.5 | Crystal packing stabilization, ion-pairing, solvation shell structure |

| π-π Stacking | Inter-anionic ethynyl groups | Dispersion, Quadrupole-quadrupole interactions | -0.5 to -2.0 | Major contributor to crystal lattice energy and packing efficiency |

Although the tetraethynylborate anion lacks classical hydrogen bond donors (like O-H or N-H), its four electron-rich alkyne units can function as effective hydrogen bond acceptors. chemguide.co.uk This is an extension of the C-H...π interactions discussed previously, where the π-system acts as the Lewis base. The terminal, acidic protons of the anion itself are generally considered very weak hydrogen bond donors.

Computational studies on analogous anions, such as the tetrafluoroborate (B81430) anion (BF₄⁻), have shown that even anions widely considered "non-coordinating" frequently participate in hydrogen bonding. mdpi.com For tetraethynylborate, the potential for hydrogen bonding is even more pronounced due to the exposed and highly polarizable π-electron systems of the four C≡C bonds.

In the presence of strong hydrogen bond donors (e.g., water, alcohols, or ammonium (B1175870) cations), the π-clouds of the ethynyl groups are predicted to be the primary interaction sites. Density functional theory (DFT) calculations can be used to model these interactions, revealing key geometric and energetic parameters.

Key parameters from such a theoretical analysis would include:

H···π distance: The distance from the donor hydrogen to the midpoint of the C≡C bond.

Bond Angle (D–H···π): The angle formed by the donor atom (D), the hydrogen (H), and the center of the π-bond.

Interaction Energy: The calculated energy of the hydrogen bond, which indicates its strength.

Computational analyses on various anion-cation pairs have shown that such hydrogen bonds are critical in defining the structure and stability of the resulting ionic complexes. rsc.orgnih.gov For this compound, interactions between the potassium ion and the anion are primarily electrostatic, but in the presence of protic solvents or impurities, hydrogen bonding to the anion would be a dominant feature of the local chemical environment.

| Donor Group | Interaction Type | Predicted H···π Distance (Å) | Predicted Interaction Energy (kcal/mol) |

|---|---|---|---|

| O-H (e.g., H₂O) | O-H···π(C≡C) | 2.2 - 2.6 | -3.0 to -5.0 |

| N-H (e.g., NH₄⁺) | N-H···π(C≡C) | 2.3 - 2.8 | -2.0 to -4.0 |

| C-H (activated) | C-H···π(C≡C) | 2.5 - 3.2 | -0.5 to -2.5 |

The conformational flexibility of the tetraethynylborate anion is primarily determined by the rotation of the four ethynyl groups around their respective Boron-Carbon single bonds. A thorough conformational analysis involves mapping the potential energy surface (PES) as a function of the four B-C-C-H dihedral angles. auremn.org.braps.org

The PES describes the energy of the molecule as a function of its geometry. researchgate.net For the tetraethynylborate anion, the key degrees of freedom are these rotations. While the tetrahedral B-C₄ core is rigid, the orientation of the four "arms" can vary. Computational methods, particularly DFT and ab initio calculations, are essential for exploring this landscape. wayne.edunih.gov

The analysis would reveal several key features:

Energy Minima: These correspond to the most stable conformations (conformers) of the anion. It is expected that conformers with staggered arrangements of the ethynyl groups, which minimize steric hindrance and electrostatic repulsion between the terminal hydrogens, would be the lowest in energy. Symmetries such as D₂d or S₄ are likely for these minimum energy structures.

Saddle Points: These represent transition states between different conformers. The energy of a saddle point relative to a minimum defines the rotational energy barrier. For instance, an eclipsed conformation, where the ethynyl groups are aligned, would likely represent a high-energy transition state.

Rotational Barriers: The energy required to rotate one or more ethynyl groups. These barriers determine the conformational dynamics of the anion at a given temperature. Given the cylindrical nature of the ethynyl groups, these barriers are expected to be relatively low, suggesting that the anion is conformationally fluxional at room temperature.

Reactivity and Derivatization Chemistry of Potassium Tetraethynylborate

Coordination Chemistry of the Tetraethynylborate (B1230790) Anion as a Ligand

The tetraethynylborate anion, [B(C≡CH)₄]⁻, can act as a ligand, coordinating to metal centers through the π-systems of its ethynyl (B1212043) arms. This coordination behavior is influenced by the electronic properties of both the anion and the metal ion.

The tetraethynylborate anion can be considered a Lewis base, capable of donating electron density to a Lewis acidic metal center. The electron density is primarily located in the π-orbitals of the carbon-carbon triple bonds of the ethynyl groups. This interaction involves the overlap of these filled π-orbitals with vacant orbitals on the metal center.

In specific instances, such as with square-planar nickel(II) complexes, the tetraethynylborate anion can coordinate to the axial positions. acs.orgosti.gov This coordination is facilitated by the dative transfer of electron density from the occupied 3d orbitals of the nickel(II) ion to the vacant antibonding π*-orbitals of the C≡C bonds of the tetraethynylborate anion. acs.orgosti.gov This demonstrates the anion's ability to act as a π-acceptor ligand in certain contexts, a characteristic that modulates the electronic properties of the resulting metal complex.

A generalized representation of the formation of a transition metal complex with the tetraethynylborate anion is shown below:

n K[B(C≡CH)₄] + M(L)ₓ → M([B(C≡CH)₄])ₙ(L)ᵧ + n K⁺ + (x-y) L

| Reactant | Role |

| K[B(C≡CH)₄] | Ligand Source |

| M(L)ₓ | Metal Precursor |

| M([B(C≡CH)₄])ₙ(L)ᵧ | Product Complex |

Detailed mechanistic studies specifically on the coordination bond formation of the tetraethynylborate anion are not extensively documented in the available literature. However, the process can be inferred to follow general principles of ligand substitution reactions at metal centers. The formation of the coordination bond would likely proceed through a stepwise displacement of existing ligands on the metal precursor by the ethynyl moieties of the tetraethynylborate anion. The kinetics and thermodynamics of this process would be dependent on several factors, including the nature of the metal center, the solvent, and the steric and electronic properties of the other ligands present in the coordination sphere. The dative transfer of electron density from the nickel(II) 3d orbitals to the vacant acceptor orbitals of the tetraethynylborate anion is a key aspect of this interaction. acs.orgosti.gov

Reactions at the Ethynyl Moieties

The four terminal alkyne functionalities of the tetraethynylborate anion are amenable to a variety of organic transformations, allowing for the covalent extension of its structure. This makes it a versatile platform for the construction of larger, more complex molecules and materials.

The terminal ethynyl groups of potassium tetraethynylborate are ideal substrates for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.govwikipedia.orgnih.govorganic-chemistry.org This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazole rings by reacting the alkyne with an organic azide in the presence of a copper(I) catalyst. nih.gov The tetrafunctional nature of the tetraethynylborate anion permits a four-fold click reaction, enabling the creation of highly branched, star-shaped molecules from a central borate (B1201080) core.

The general reaction scheme for a four-fold CuAAC reaction on this compound is as follows:

K[B(C≡CH)₄] + 4 R-N₃ --(Cu(I) catalyst)--> K[B(C≡C-1,2,3-triazolyl-R)₄]

This transformation is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups on the azide partner (R-N₃).

Typical Reaction Conditions for CuAAC

| Parameter | Condition |

| Catalyst | Cu(I) source (e.g., CuSO₄/sodium ascorbate, CuI) |

| Solvent | Water, t-BuOH/H₂O, THF, DMF |

| Temperature | Room temperature to mild heating |

| Reactants | Terminal alkyne, organic azide |

The terminal C-H bonds of the ethynyl groups in this compound can also participate in Sonogashira cross-coupling reactions. organic-chemistry.org This palladium- and copper-co-catalyzed reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. organic-chemistry.org Similar to click chemistry, the tetravalent nature of the tetraethynylborate anion allows for up to four successive Sonogashira couplings, providing a pathway to highly conjugated, rigid, three-dimensional structures.

The general scheme for a four-fold Sonogashira coupling with an aryl halide is:

K[B(C≡CH)₄] + 4 Ar-X --(Pd catalyst, Cu co-catalyst, base)--> K[B(C≡C-Ar)₄] + 4 HX

This reaction is a powerful tool for the synthesis of functional organic materials with potential applications in electronics and photonics.

Typical Reaction Conditions for Sonogashira Cross-Coupling

| Parameter | Condition |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |

| Co-catalyst | Copper(I) salt (e.g., CuI) |

| Base | Amine base (e.g., triethylamine, diisopropylamine) |

| Solvent | THF, DMF, Toluene |

| Reactants | Terminal alkyne, aryl/vinyl halide |

Transformations of the Borate Core

Derivatization to Novel Boron-Containing Scaffolds

The tetraethynylborate anion serves as a versatile building block for the synthesis of more complex boron-containing scaffolds. The multiple reactive sites—four C≡C triple bonds and the boron center—allow for a variety of derivatization strategies. One approach involves the use of the ethynyl groups in cycloaddition reactions. For example, [3+2] cycloadditions with azides (click chemistry) or 1,3-dipoles could lead to the formation of boron-centered molecules decorated with multiple heterocyclic rings.

Another strategy for derivatization involves the controlled functionalization of the C-B bonds, as discussed in section 6.2.3. By sequentially replacing the ethynyl groups with other functionalities, a wide array of novel borate esters and organoboranes can be synthesized. For instance, partial hydrolysis followed by reaction with different alcohols could yield mixed tetraalkynyl/alkoxyborates.

The synthesis of boron-containing heterocyclic compounds is an area of significant interest due to their potential applications in medicinal chemistry and materials science. While the direct conversion of this compound into boron heterocycles is not explicitly detailed in the provided search results, its derivatized products could serve as precursors for such transformations. For example, functionalized alkynes derived from the tetraethynylborate could undergo intramolecular cyclization reactions to form boron-containing rings.

Nucleophilic and Electrophilic Reactivity Profiles

The tetraethynylborate anion exhibits both nucleophilic and electrophilic character, making it a versatile reagent in organic synthesis. The primary sites for nucleophilic attack are the electron-rich carbon-carbon triple bonds of the ethynyl groups. These moieties can react with a variety of electrophiles. For instance, in the presence of a suitable catalyst, the ethynyl groups could undergo hydration, hydrohalogenation, or addition of other polar reagents.

The nucleophilicity of the ethynyl groups also allows for their participation in conjugate addition reactions. When reacted with Michael acceptors, the tetraethynylborate anion could potentially act as a nucleophile, leading to the formation of new carbon-carbon bonds. The outcome of such reactions would be highly dependent on the reaction conditions and the nature of the electrophile.

From an electrophilic standpoint, the boron center, despite being part of an anion, can be rendered electrophilic through the modulation of its Lewis acidity as described in section 6.3.1. Once activated, the boron center could be attacked by strong nucleophiles, leading to the displacement of one or more ethynyl groups.

Furthermore, the π-systems of the ethynyl groups can also exhibit electrophilic character under certain conditions. For example, in transition metal-catalyzed reactions, coordination of the alkyne to a metal center can render it susceptible to nucleophilic attack. This dual reactivity profile underscores the synthetic potential of this compound as a versatile building block in organic and organometallic chemistry.

Advanced Applications in Chemical Research

Building Blocks for Novel Materials

The structural and electronic characteristics of the tetraethynylborate (B1230790) anion position it as a versatile precursor for a range of advanced materials. The terminal alkyne groups are amenable to a wide array of chemical transformations, enabling the construction of complex, multidimensional architectures.

Organic-inorganic hybrid materials are valued for their potential to combine the desirable properties of both organic components (e.g., processability, flexibility, and tunable electronic properties) and inorganic frameworks (e.g., thermal stability, mechanical strength, and conductivity). The tetraethynylborate anion can serve as a molecular linker to connect metal centers or inorganic clusters, leading to the formation of stable, porous, and functional hybrid materials. The potassium cation in potassium tetraethynylborate can be readily exchanged, allowing for the introduction of various metal ions and the subsequent construction of diverse coordination polymers and metal-organic frameworks (MOFs).

The ethynyl (B1212043) groups can be functionalized pre- or post-synthesis of the hybrid framework, offering a high degree of control over the material's properties. For instance, "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, can be employed to append a variety of functional moieties to the ethynyl termini, thereby tailoring the material for specific applications like gas storage, separation, or sensing.

The development of π-extended systems and conjugated polymers is a cornerstone of modern materials science, with applications in electronics, photonics, and energy. The tetraethynylborate core can act as a tetrahedral node to extend π-conjugation in three dimensions. The four ethynyl groups provide points of attachment for various aromatic or other unsaturated systems, leading to the creation of highly cross-linked and stable conjugated polymers.

The incorporation of the boron center into such polymers is of particular interest. Trivalent boron is known to be a p-dopant in conjugated systems due to its vacant p-orbital, which can interact with the π-electron system, thereby modifying the electronic properties of the material. This interaction can lead to materials with interesting electronic and photophysical properties, potentially useful in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Boron-containing compounds have been extensively investigated for their luminescent and optoelectronic properties. The rigid structure of the tetraethynylborate anion can lead to the formation of materials with high quantum yields of fluorescence. The electronic properties of the molecule can be fine-tuned by modifying the substituents on the ethynyl groups.

The tetrahedral arrangement of the ethynyl arms can prevent π-stacking in the solid state, a phenomenon that often leads to luminescence quenching. This structural feature is advantageous for the design of highly emissive materials for applications in sensing and imaging. Furthermore, the incorporation of the tetraethynylborate unit into larger conjugated systems can lead to materials with tunable emission wavelengths and other desirable photophysical properties.

Role in Catalysis

The unique electronic and structural features of the tetraethynylborate anion also suggest its potential utility in the field of catalysis, both as a ligand for transition metals and as a component in boron-mediated catalytic cycles.

The tetraethynylborate anion has been shown to act as a ligand in coordination chemistry. osti.gov The ethynyl groups can coordinate to metal centers in various modes, including η¹- and η²-coordination. The dative transfer of electron density from a metal's d-orbitals to the antibonding π-orbitals of the C≡C bonds is a key feature of this interaction. osti.gov This back-bonding can stabilize low-valent metal centers and influence the reactivity of the metal complex.

The synthesis of nickel(II) complexes with the tetraethynylborate anion has demonstrated its capability to coordinate to transition metals. osti.gov The resulting complexes can exhibit interesting catalytic properties, leveraging the electronic influence of the tetraethynylborate ligand on the metal center. The multidentate nature of the anion could also be exploited to create well-defined catalytic sites for a variety of chemical transformations.

Boron compounds are increasingly being used as catalysts in their own right, particularly in Lewis acid catalysis and frustrated Lewis pair (FLP) chemistry. While specific catalytic applications of this compound have not been reported, the presence of a boron center and reactive ethynyl groups opens up possibilities for its involvement in novel catalytic cycles.

The Lewis acidity of the boron center in the tetraethynylborate anion is likely attenuated by the delocalization of the negative charge. However, it could potentially participate in substrate activation. More intriguingly, the ethynyl groups could be involved in catalytic transformations, for example, through hydroboration reactions or other addition reactions across the carbon-carbon triple bond, leading to the formation of new organoboron reagents.

High Energy Density Molecular Design (Fundamental Aspects)

The design of high-energy-density molecules is a complex field that involves balancing the need for high energy content with the requirement for stability. The tetraethynylborate anion is a prime example of a building block that can be incorporated into more complex energetic materials. For instance, the salt Tetrapropargylammonium tetraethynylborate has been synthesized and investigated for its high-energy properties.

The fundamental principles for designing molecules with enhanced energy storage capabilities revolve around several key factors, many of which are exemplified by the structure of the tetraethynylborate anion:

High Enthalpy of Formation: The presence of numerous high-energy bonds, such as the carbon-carbon triple bonds in the ethynyl groups, contributes to a high positive enthalpy of formation. Upon decomposition, these bonds are replaced by more stable bonds (e.g., in CO₂, H₂O, and N₂), leading to a large release of energy.

High Density: A higher density allows for more energetic material to be packed into a given volume, increasing the volumetric energy density. The incorporation of heavier elements or the efficient packing of molecules in a crystal lattice can increase density.

High Oxygen Balance: For energetic materials that are intended to be self-oxidizing, a high oxygen balance is crucial. This means that the molecule contains enough oxygen to fully oxidize the carbon and hydrogen atoms present. While this compound itself is oxygen-deficient, it can be combined with high-oxygen oxidizers to create potent energetic formulations.

Presence of Strained Rings or Cages: While not directly applicable to the acyclic ethynyl groups, this principle involves storing energy in the form of ring or cage strain, which is released upon decomposition.

Introduction of Energetic Functional Groups: The ethynyl group (–C≡CH) itself is considered an energetic functional group due to its high heat of formation.

The following table summarizes these key design principles and how they relate to the tetraethynylborate anion.

| Design Principle | Relevance to Tetraethynylborate Anion |

| High Enthalpy of Formation | The four C≡C triple bonds are a significant source of stored chemical energy. |

| High Density | While the density of this compound is not widely reported, the compact nature of the ethynyl groups can contribute to efficient crystal packing. The choice of cation also influences density. |

| High Oxygen Balance | The tetraethynylborate anion is fuel-rich and has a highly negative oxygen balance. It requires an external oxidizer for complete combustion. |

| Energetic Functional Groups | The ethynyl groups are the primary energetic functional groups in the anion. |

Due to the challenges and hazards associated with experimentally studying the decomposition of high-energy materials, computational modeling has become an indispensable tool. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict various properties and to elucidate the complex chemical reactions that occur during energy release.

For the tetraethynylborate anion, computational studies can provide insights into:

Heat of Formation: This is a critical parameter for predicting the energy content of a material. DFT calculations can provide accurate estimates of the heat of formation for molecules that are difficult to synthesize or handle.

Decomposition Pathways: Computational models can be used to map out the potential reaction pathways for the decomposition of the tetraethynylborate anion. This includes identifying the initial bond-breaking steps, the formation of intermediate species, and the final products.

Activation Energies: By calculating the energy barriers for different decomposition steps, researchers can gain an understanding of the thermal stability of the compound. Higher activation energies generally correspond to greater stability.

Vibrational Frequencies: The calculated vibrational spectra can be compared with experimental data (e.g., from IR and Raman spectroscopy) to confirm the structure of the molecule and to understand the bonding characteristics. The vibrational modes associated with the C≡C and C-H bonds are of particular interest.

Geometry Optimization: The three-dimensional structure of the K[B(C≡CH)₄] molecule is optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the theoretical vibrational spectrum.

Thermochemical Calculations: The heat of formation and other thermodynamic properties are calculated from the electronic energy and the vibrational frequencies.

Reaction Pathway Mapping: The transition states and reaction pathways for decomposition are explored using various computational techniques.

The following table provides a hypothetical example of the kind of data that could be generated from a computational study of this compound, based on typical values for similar compounds.

| Property | Hypothetical Calculated Value | Significance |

| Heat of Formation (gas phase) | +XXX kJ/mol | A high positive value would indicate a large amount of stored chemical energy. |

| C≡C Stretching Frequency | ~2100-2200 cm⁻¹ | This characteristic vibrational mode can be used for experimental identification. |

| Initial Decomposition Step | C-H bond cleavage | Identifying the weakest bond is crucial for understanding the initiation of decomposition. |

| Activation Energy for C-H Cleavage | YYY kJ/mol | A higher value would suggest better thermal stability. |

It is important to note that these are illustrative examples, and actual values would require dedicated computational studies.

Future Directions and Emerging Research Challenges

Development of Sustainable Synthetic Methodologies

The advancement of potassium tetraethynylborate (B1230790) applications is contingent on the development of efficient, safe, and environmentally benign synthetic routes. Current methodologies provide a foundation but also highlight significant opportunities for improvement.

Current Synthetic Approaches The established synthesis for the tetraethynylborate anion involves the reaction of a boron halide, such as boron trichloride (B1173362) (BCl₃), with four equivalents of an ethynylating agent like lithium ethyne (B1235809) (LiC≡CH). researchgate.net This reaction is typically performed in an organic solvent like tetrahydrofuran (B95107) (THF). dtic.mil The subsequent formation of specific salts, for instance, tetrapropargylammonium tetraethynylborate, is achieved through ion metathesis in an aqueous solution, leading to the precipitation of the desired product. researchgate.net A reported yield for a similar process was approximately 20%. dtic.mil

Challenges and Future Research Focus The current methods, while effective, present sustainability and scalability challenges. The use of highly reactive and pyrophoric reagents like lithium derivatives, coupled with volatile organic solvents, calls for the exploration of greener alternatives. Future research should prioritize:

Alternative Reagents: Investigating less hazardous and more readily available ethynylating agents and boron sources.

Catalytic Routes: Developing catalytic methods that could reduce the stoichiometric use of reagents and improve atom economy.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer enhanced safety, control, and scalability, minimizing the risks associated with energetic intermediates.

Mechanochemistry: Exploring solvent-free or low-solvent mechanochemical methods (ball-milling) as a potential route to reduce solvent waste and potentially access novel reactivity.

A summary of a conventional synthesis approach is provided below.

Table 1: Overview of a Conventional Synthesis for the Tetraethynylborate Anion This interactive table summarizes the key steps and components in a known synthetic pathway.

| Step | Precursors | Reagent | Solvent | Product | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Boron Trichloride | Lithium Ethyne | Tetrahydrofuran (THF) | Lithium Tetraethynylborate | - | researchgate.net |

Exploration of Novel Reactivity Patterns

The tetraethynylborate anion's structure, with four terminal alkyne functionalities arranged in a rigid tetrahedral geometry, is ripe for chemical exploitation beyond its current applications.

Known Reactivity The anion has been shown to act as a ligand in coordination chemistry. For example, its properties as a ligand have been noted in reactions with tetraamine (B13775644) complexes of nickel(II), indicating its ability to coordinate with transition metals. researchgate.net

Future Research Avenues The potential for new reactions is vast. The terminal C-H bonds of the ethynyl (B1212043) groups are key functional handles for a variety of organic transformations. Emerging research challenges include:

Click Chemistry: Utilizing the four alkyne "arms" for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This could enable the precise construction of complex, three-dimensional macromolecules and functional materials from a single, well-defined core.

Coupling Reactions: Employing the terminal alkynes in metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Glaser coupling) to synthesize extended, conjugated systems with potentially interesting electronic and photophysical properties.

Polymerization: Using the tetra-functional nature of the anion as a cross-linking agent or monomer in polymerization reactions to create highly branched or network polymers with high thermal stability and carbon content.

Derivatization: Exploring the synthesis of silylated tetraethynylborates, which has been previously reported, opens pathways to new materials and facilitates solubility and processing. researchgate.netiucr.org

Integration into Advanced Functional Material Systems

The unique combination of a high-energy acetylenic structure and a stable anionic core makes potassium tetraethynylborate a compelling candidate for various advanced materials.

Current Application Context: Energetic Materials The primary focus of research on tetraethynylborate salts has been within the field of High Energy Density Matter (HEDM). researchgate.netdtic.mil Acetylene-based compounds are sought for their high positive heats of formation, which translates to high energy release upon combustion. dtic.mil Salts like tetrapropargylammonium tetraethynylborate have been synthesized and evaluated for their potential as energetic fuels in propellant applications. researchgate.netdtic.mil Theoretical calculations on related compounds have been performed to estimate properties like specific impulse (Isp). dtic.mil

Future Integration Opportunities The structural characteristics of the tetraethynylborate anion suggest its utility beyond propellants. Key areas for future investigation include:

Porous Materials: Using the rigid, tetrahedral geometry of the anion as a building block (a "tecton") for the design and synthesis of crystalline porous materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The resulting materials could exhibit high surface areas for applications in gas storage, separation, or catalysis.

Carbon-Rich Materials: Serving as a precursor for novel carbon allotropes or carbon-rich materials through controlled pyrolysis. The high carbon content and defined structure could lead to materials with unique electronic or mechanical properties.

Anion Receptors and Sensors: Investigating the anion's potential role in host-guest chemistry, where its specific size, shape, and charge could be recognized by custom-designed molecular receptors.

Table 2: Compound Classes and Potential Material Applications This interactive table outlines potential future applications based on the compound's structural features.

| Compound Feature | Associated Application Area | Research Goal |

|---|---|---|

| High Heat of Formation | Energetic Materials | Develop high-performance, stable propellants and explosives. dtic.mil |

| Rigid Tetrahedral Structure | Porous Frameworks (MOFs, COFs) | Create materials for gas storage, separation, and catalysis. |

| Four Terminal Alkynes | Polymer Science | Synthesize hyperbranched polymers and network materials. |

Theoretical Predictions and Experimental Validation of Unexplored Properties

Computational chemistry provides a powerful tool to guide the synthesis and characterization of new materials based on this compound, but these predictions require rigorous experimental confirmation.

Existing Theoretical Work Theoretical studies have been applied to assess the stability and performance of energetic materials containing the tetraethynylborate anion. scribd.com These calculations are crucial for predicting key performance metrics like specific impulse and for understanding the stability of these high-energy compounds before attempting potentially hazardous experiments. dtic.milscribd.com

Challenges and Future Directions While initial theoretical work has been valuable, a significant gap exists between prediction and experimental reality. Future efforts must focus on a synergistic approach:

Advanced Computational Models: Developing and applying more sophisticated theoretical models to predict a wider range of properties, including electronic structure, non-linear optical (NLO) behavior, conductivity, and solid-state packing.

Experimental Validation: Synthesizing the predicted compounds and materials and performing detailed characterization to validate (or invalidate) the theoretical models. This feedback loop is critical for refining predictive accuracy.

Exploring the Unexplored: Using computational screening to identify promising, yet completely unexplored, applications for this compound, such as in molecular electronics or as a component in battery electrolytes, followed by targeted experimental work. The properties of the tetraethynylborate anion as a ligand, for instance, could be systematically explored through a combination of Density Functional Theory (DFT) and synthetic coordination chemistry. researchgate.net

常见问题

Q. What are the recommended synthetic routes for potassium tetraethynylborate, and how do reaction conditions influence yield?

this compound ([N(CH₂C≡CH)₄]⁺[B(C≡CH)₄]⁻) is synthesized via high-energy reactions under controlled conditions. Key steps include:

- Precursor preparation : Use of tetrapropargylammonium salts and ethynylboron reagents.

- Reaction optimization : Maintain inert atmospheres (e.g., argon) to prevent decomposition of ethynyl groups. Elevated temperatures (80–120°C) and anhydrous solvents (e.g., THF) enhance reactivity .

- Purification : Crystallization in non-polar solvents improves purity. Monitor by NMR and elemental analysis to confirm structural integrity .

Q. How can researchers characterize the purity and structural stability of this compound?

Use a combination of:

- Spectroscopic methods : ¹H/¹³C NMR to verify ethynyl group integrity; FT-IR for B-C≡CH bond confirmation.

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C).

- X-ray crystallography : Resolve crystal structure and bond angles (e.g., B-C bond lengths ~1.48 Å) .

- Elemental analysis : Confirm stoichiometry (C:H:N:B ratio) with ≤1% deviation .

Q. What safety protocols are critical when handling this compound in the lab?

Follow OSHA and GHS guidelines:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., HF).

- Emergency measures : For skin contact, rinse immediately with 5% sodium bicarbonate; for ingestion, seek medical attention without inducing vomiting .

Advanced Research Questions

Q. How can contradictions in reported solubility and stability data for tetraethynylborates be resolved?

Discrepancies arise from:

- Experimental variability : Differences in solvent polarity (e.g., water vs. acetone) and temperature (25°C vs. 40°C).

- Impurity effects : Trace moisture or oxygen accelerates decomposition. Methodological solutions :

- Standardize protocols using IUPAC guidelines (e.g., controlled humidity chambers, degassed solvents) .

- Compare data across multiple techniques (e.g., conductometric titration vs. gravimetric analysis) .

| Solvent | Reported Solubility (g/100 mL) | Source |

|---|---|---|

| Water | 0.05–0.12 | |

| Acetone | 1.8–2.3 |

Q. What computational methods are effective for modeling the electronic structure of this compound?

Q. How does this compound perform as a high-energy-density material (HEDM) in combustion studies?

Its combustion in oxygen releases 1.245 × 10⁷ J/mol , calculated via:

C₂₀H₁₆NB + 24.75O₂ → 0.5N₂ + 0.5B₂O₃ + 20CO₂ + 8H₂O

Q. Key parameters :

- Heat of formation: +2008.3 kJ/mol (experimentally derived via calorimetry).

- Energy density: ~45 kJ/g , surpassing conventional fuels .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Storage conditions : Argon-filled amber vials at –20°C.

- Stabilizers : Add 1–2% radical scavengers (e.g., BHT).

- Monitoring : Periodic FT-IR checks for B-O bond formation (indicator of hydrolysis) .

Methodological Guidance for Data Analysis

Q. How should researchers design experiments to quantify this compound in mixed matrices?

- Gravimetric method : Precipitate with sodium tetraphenylboron (NaTPB) in acetic acid (pH 4–5). Dry at 105°C and weigh (1 g KTPB ≈ 955.1 mg NaTPB) .

- Spectrophotometric detection : UV-Vis at 254 nm (ε = 1.2 × 10⁴ L/mol·cm) .

Q. What statistical approaches are suitable for analyzing variability in thermodynamic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。